molecular formula C24H27N3O3 B2818119 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide CAS No. 946267-19-2

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide

Cat. No.: B2818119
CAS No.: 946267-19-2
M. Wt: 405.498
InChI Key: VAAXKXVMTOPEIQ-UHFFFAOYSA-N
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Description

4-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and cancer research. This compound is part of a class of molecules known for diverse pharmacological activities, including potential anti-cancer, anti-inflammatory, and anti-depressant effects, as documented in studies of structurally related pyridazinones . The core structure of this compound, the 6-oxopyridazinone moiety, is a recognized pharmacophore in drug discovery. Research indicates that pyridazinone derivatives can function by modulating critical protein-protein interactions. For instance, some molecules in this class have been identified as first-in-class inhibitors that bind to the PRMT5-PBM (protein arginine methyltransferase 5 - substrate adaptor protein) interface, thereby disrupting complex formation and reducing substrate methylation, which is a synthetic lethal dependency in certain cancer types . The 4-ethoxyphenyl and 2-ethylphenyl substituents on the pyridazinone core are likely to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, thereby shaping its research value . From a synthetic chemistry perspective, the preparation of such pyridazinone derivatives typically involves a multi-step process. A common route includes the cyclocondensation of hydrazine with appropriate carbonyl precursors to form the pyridazinone core, followed by N-alkylation to introduce the butanamide side chain . The final amide bond formation can be achieved using standard coupling reagents. This compound is supplied exclusively for non-clinical laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-18-8-5-6-9-21(18)25-23(28)10-7-17-27-24(29)16-15-22(26-27)19-11-13-20(14-12-19)30-4-2/h5-6,8-9,11-16H,3-4,7,10,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAXKXVMTOPEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C24H28N4O3C_{24}H_{28}N_{4}O_{3}, with a molecular weight of 448.5 g/mol . The structure features a pyridazinone core linked to an ethoxyphenyl group and an ethyl-substituted phenyl amide.

PropertyValue
Molecular FormulaC24H28N4O3
Molecular Weight448.5 g/mol
CAS Number946216-39-3
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridazinone core through cyclization reactions.
  • Introduction of the ethoxyphenyl group via nucleophilic substitution.
  • Attachment of the N-(2-ethylphenyl) butanamide through amidation reactions.

Biological Activity

Recent studies have evaluated the biological activity of this compound, focusing on its anticancer and antioxidant properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridazinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating potential as anticancer agents .

Antioxidant Activity

The antioxidant capacity was assessed using standard assays, revealing moderate activity compared to butylated hydroxyanisole (BHA). The compound's ability to scavenge free radicals suggests it may play a role in reducing oxidative stress .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could also interact with cellular receptors that mediate growth signals.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated various derivatives for their anticancer properties, finding that modifications in substituents significantly influenced their effectiveness against cancer cell lines .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of similar compounds, highlighting their potential utility in preventing oxidative damage in cells .

Q & A

Q. 1.1. What are the critical parameters for synthesizing 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide with high yield?

Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Solvent selection : Ethanol or acetic acid is often used to enhance solubility and reaction efficiency .
  • Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) facilitate cyclization and amide bond formation .
  • Temperature control : Reactions often proceed at reflux (70–100°C) to optimize intermediate stability .
  • Purity monitoring : Thin-layer chromatography (TLC) or HPLC is recommended for real-time reaction tracking .

Q. 1.2. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic, ethoxy, and amide functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Purity assessment : Differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. 1.3. How should researchers design initial biological assays to evaluate this compound’s potential activity?

Answer:

  • In vitro screening : Use cell lines (e.g., cancer, inflammatory models) with dose-response curves (1–100 µM) to assess cytotoxicity or enzyme inhibition .
  • Positive controls : Compare to known pyridazinone derivatives (e.g., anti-inflammatory agents like indomethacin) .
  • Assay conditions : Maintain pH 7.4 and 37°C to mimic physiological environments .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies elucidate the role of substituents in pharmacological activity?

Answer:

  • Functional group modulation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess binding affinity .
  • Bioisosteric replacement : Substitute the pyridazinone ring with pyrimidinone or triazinone moieties to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate substituent lipophilicity (logP) with membrane permeability .

Q. 2.2. How can researchers reconcile contradictory data in biological activity across different assays?

Answer:

  • Variable assay conditions : Standardize parameters like cell density, serum concentration, and incubation time to reduce variability .
  • Mechanistic follow-up : Use Western blotting or ELISA to confirm target engagement (e.g., COX-2 inhibition for anti-inflammatory claims) .
  • Orthogonal validation : Repeat assays in alternative models (e.g., primary cells vs. immortalized lines) .

Q. 2.3. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Convert the free base to hydrochloride or acetate salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to improve plasma half-life .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

Q. 2.4. How can researchers elucidate the compound’s mechanism of action using enzyme kinetics?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases, proteases) using fluorogenic substrates .
  • Kinetic analysis : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Data Interpretation and Experimental Design

Q. 3.1. How should researchers design a multi-parametric study to assess both efficacy and toxicity?

Answer:

  • Dose-ranging : Test 3–5 log-spaced concentrations in parallel efficacy (e.g., tumor growth inhibition) and toxicity (e.g., hepatocyte viability) assays .
  • Time-course analysis : Collect data at 24, 48, and 72 hours to distinguish acute vs. chronic effects .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) and power analysis to determine sample size .

Q. 3.2. What computational tools are recommended for predicting metabolic pathways?

Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 oxidation sites .
  • Metabolite identification : Pair LC-MS/MS with databases (e.g., HMDB) to characterize phase I/II metabolites .

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